molecular formula C20H18N4O7 B5139481 METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5139481
M. Wt: 426.4 g/mol
InChI Key: NGTIXMHNIGHCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a pyrido[2,3-d]pyrimidine core, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps, including the formation of the benzodioxole moiety and the pyrido[2,3-d]pyrimidine core. One common synthetic route involves the use of palladium-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, sodium borohydride, and hydrogen peroxide. Reaction conditions typically involve elevated temperatures and the use of solvents like toluene, 1,4-dioxane, and dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O7/c1-10-6-12(19(27)29-3)16-17(21-10)23(2)20(28)24(18(16)26)8-15(25)22-11-4-5-13-14(7-11)31-9-30-13/h4-7H,8-9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTIXMHNIGHCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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